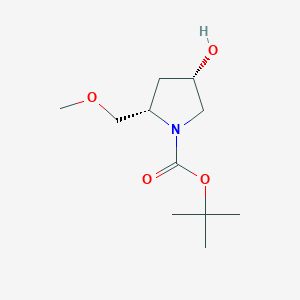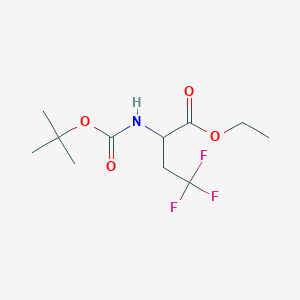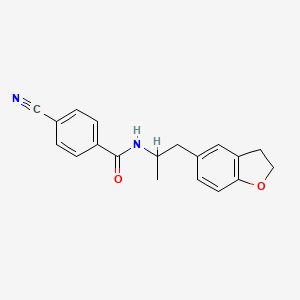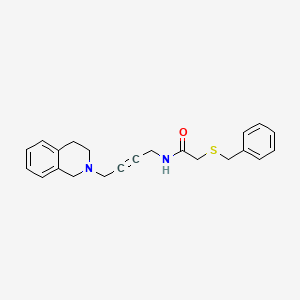![molecular formula C26H21N3O3S3 B2401880 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681233-67-0](/img/structure/B2401880.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel chemical compound with significant potential in various fields of scientific research. This compound is of particular interest due to its unique structure, combining elements of isoquinoline, sulfonyl, and benzamide moieties with the thiochromeno and thiazol fragments. Its synthesis and characterization open avenues for exploration in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves a multi-step process:
Isoquinoline Synthesis: : Starting with a precursor such as 3,4-dihydroisoquinoline, react it under conditions that introduce a sulfonyl group.
Thiochromeno[4,3-d]thiazole Synthesis: : Independently synthesize the thiochromeno[4,3-d]thiazole moiety using a base catalyst to form the thiazol ring.
Coupling Reaction: : Combine the isoquinoline derivative with the thiochromeno[4,3-d]thiazole derivative using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial-scale production might leverage continuous flow chemistry techniques to ensure a consistent and scalable synthesis. Efficient catalysis and solvent recovery systems would be integrated to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving peroxides or oxygen donors, leading to oxidized intermediates.
Reduction: : Utilizing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the isoquinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, alkylating agents.
Major Products
The major products depend on the specific functional group targeted. For example, oxidation might result in sulfoxide or sulfone derivatives, while reduction could yield aminated versions.
Scientific Research Applications
Chemistry
The compound is used as a building block for more complex molecules. Its unique structure serves as a model system in organic synthesis, aiding in the development of new synthetic pathways.
Biology
In biological studies, it can be utilized as a probe to understand enzyme interactions, given its structural complexity which mimics various biological ligands.
Medicine
Industry
In industrial applications, its robust chemical nature makes it suitable for developing high-performance materials, particularly in the fields of coatings and polymers.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The isoquinoline and benzamide moieties play crucial roles in the binding affinity and specificity towards these targets. The molecular pathways impacted by this compound include signal transduction cascades and enzymatic inhibition, making it a valuable tool in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dihydroquinolin-2(1H)-yl)sulfonyl)-N-benzylbenzamide
4-(Thiazol-2-yl)benzamide derivatives
Isoquinoline-sulfonyl analogs
Uniqueness
The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide lies in its combined structural features. It integrates the biological relevance of isoquinolines and benzamides with the synthetic versatility of thiazol and thiochromeno moieties, offering distinct advantages in binding properties and chemical reactivity.
That's the lowdown on this compound. Need something specific about it or a different topic? I'm here.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S3/c30-25(28-26-27-24-21-7-3-4-8-22(21)33-16-23(24)34-26)18-9-11-20(12-10-18)35(31,32)29-14-13-17-5-1-2-6-19(17)15-29/h1-12H,13-16H2,(H,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCABAVOASNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)CSC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2401801.png)



![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)
![TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+](/img/structure/B2401810.png)

![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)

![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)

